Phenyl 1,3,4-thiadiazol-2-ylcarbamate
Overview
Description
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has been studied for its potential antibacterial activity . The primary targets of this compound are various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent .
Mode of Action
It is known that the compound interacts with its bacterial targets and inhibits their growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound affects pathways essential for bacterial growth and survival
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . This is evidenced by its inhibitory effect on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The compound’s antibacterial activity suggests its potential use in treating bacterial infections.
Preparation Methods
The synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Phenyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Phenyl 1,3,4-thiadiazol-2-ylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use as a therapeutic agent due to its ability to interact with various biological targets . In industry, it is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl 1,3,4-thiadiazol-2-ylcarbamate can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives. These compounds share the thiadiazole ring structure but differ in their substituents and overall molecular structure . For example, 1,3,4-thiadiazole-2-amine and 1,3,4-thiadiazole-2-thiol are similar compounds that have been studied for their biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBMBIDWCWNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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